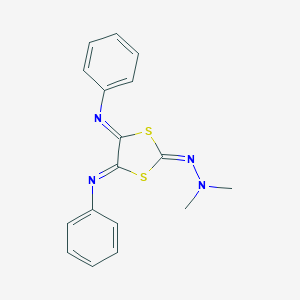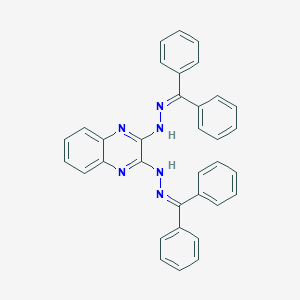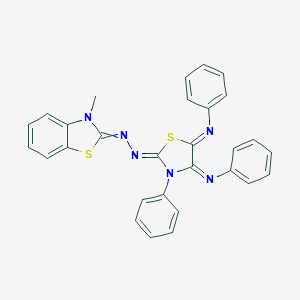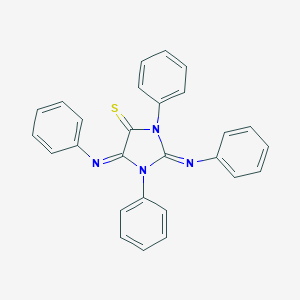
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, also known as DPPIT, is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry. DPPIT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This compound has shown great potential in the field of medicinal chemistry, as it exhibits a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and proteins. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. Additionally, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity. It has been shown to exhibit low toxicity and good solubility in various solvents. However, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has some limitations, including its poor stability in aqueous solutions and its susceptibility to oxidation.
Direcciones Futuras
There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione. One potential area of research is the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione and its potential interactions with other drugs. Furthermore, the synthesis of novel derivatives of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is a heterocyclic compound that exhibits a wide range of biological activities. It has shown great potential in the field of medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, including the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs and the synthesis of novel derivatives.
Métodos De Síntesis
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione can be synthesized through the reaction of 1,3-diphenyl-2-thiourea and benzil in the presence of a base such as potassium hydroxide. The reaction yields 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione as a yellow crystalline solid with a melting point of 292-294°C. This method has been reported to produce high yields of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione with good purity.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been extensively studied for its biological activities and has shown great potential in various fields of research. It has been reported to exhibit significant antibacterial, antifungal, antiviral, and anticancer activities. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been studied for its antioxidant and anti-inflammatory properties. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione |
|---|---|
Fórmula molecular |
C27H20N4S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1,3-diphenyl-2,5-bis(phenylimino)imidazolidine-4-thione |
InChI |
InChI=1S/C27H20N4S/c32-26-25(28-21-13-5-1-6-14-21)30(23-17-9-3-10-18-23)27(29-22-15-7-2-8-16-22)31(26)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
DCWAWJOUIVROSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



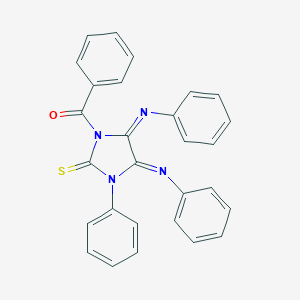

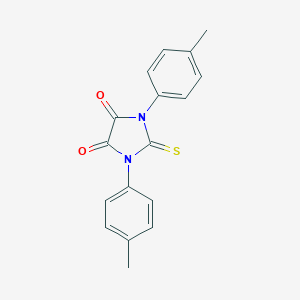
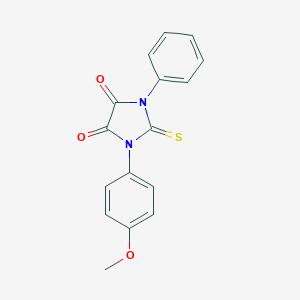


![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
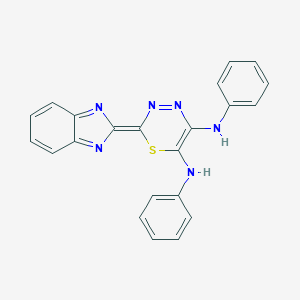

![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
